2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRGQOVRUPVKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile functionality in this compound undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides. For structurally similar arylacetonitriles, hydrolysis with hydrogen peroxide in acidic media produces benzamide derivatives, while prolonged treatment with concentrated sulfuric acid yields carboxylic acids.
Example Reaction Pathway:
Electron-withdrawing fluorine and trifluoromethyl groups activate the nitrile toward nucleophilic attack, accelerating hydrolysis compared to non-fluorinated analogs.
Reduction Reactions
The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is critical for introducing amino functionality in pharmaceutical intermediates .
Example Reaction Pathway:
The resulting amine could participate in further reactions, such as condensation with carbonyl compounds .
Nucleophilic Substitution on the Aromatic Ring
The electron-deficient aromatic ring (due to –F and –CF₃ groups) may undergo nucleophilic substitution under harsh conditions. For example, methoxy or amino groups could replace fluorine via SNAr mechanisms, though such reactions require strong bases (e.g., NaNH₂) and elevated temperatures .
Comparison with Analogous Reactions:
Coupling Reactions
While direct cross-coupling involving the nitrile group is uncommon, the aromatic ring could participate in Suzuki-Miyaura couplings if a halide substituent is introduced. For example, bromination at the ortho position relative to the nitrile group would enable palladium-catalyzed coupling with boronic acids .
Mechanistic Insight:
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Oxidative addition of aryl halide to Pd(0) forms a Pd(II) complex.
-
Transmetalation with boronic acid yields a biaryl-Pd(II) intermediate.
Functional Group Interconversion
The nitrile group can be converted into other functionalities:
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Thiourea Formation : Reaction with ammonium thiocyanate under acidic conditions generates thiourea derivatives, as demonstrated in enzalutamide synthesis .
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Grignard Addition : Reaction with Grignard reagents (e.g., RMgX) forms ketones after hydrolysis .
Example:
Comparative Reactivity of Structural Analogs
| Compound | Key Reactivity Differences | Reference |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 203.14 g/mol. The incorporation of fluorinated groups not only increases lipophilicity but also improves metabolic stability, which is crucial for drug development and other applications. The structural formula can be represented as follows:
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its fluorinated structure is known to enhance binding affinity to biological targets, which is essential in drug discovery. For instance, studies have shown that fluorine substitution can significantly alter the efficacy of compounds against various pathogens. In particular, 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile has been linked to improved potency in treating infections caused by Cryptosporidium parasites, demonstrating an EC50 value of 0.07 μM in relevant assays .
Agrochemical Applications
Research indicates that this compound can be utilized as a plant protection agent. Its efficacy against pests has been noted in formulations aimed at controlling arthropods and nematodes. The compound's ability to act as a pesticide stems from its unique chemical properties that enhance its interaction with biological systems .
Material Science
The stability conferred by the fluorinated groups allows for potential applications in material science, particularly in the development of coatings or polymers that require enhanced durability and resistance to environmental factors. The incorporation of fluorine atoms can improve the hydrophobicity of materials, making them suitable for various industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The fluorine on the acetonitrile group in the target compound increases its electrophilicity compared to non-fluorinated analogs like 4-(trifluoromethyl)phenylacetonitrile. This enhances reactivity in nucleophilic addition reactions .
Biological Activity
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile (often abbreviated as FTAC) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of FTAC can be represented as follows:
- Molecular Formula : C10H6F4N
- Molecular Weight : 233.16 g/mol
- Structural Representation :
This compound features a fluoroacetonitrile moiety with a trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that FTAC exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that FTAC may have significant antimicrobial effects against both bacterial and fungal strains.
- Anticancer Potential : Investigations into its anticancer properties have shown promising results, particularly in inhibiting the proliferation of specific cancer cell lines .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially affecting pathways involving cyclooxygenase (COX) enzymes .
The biological activity of FTAC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, leading to modulation of biological pathways. For instance, FTAC may inhibit certain enzymes involved in metabolic processes, thereby affecting cell proliferation and inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that the presence of fluorine atoms in the structure plays a critical role in enhancing the potency of FTAC. For example, the introduction of fluorine at specific positions on the phenyl ring has been correlated with increased biological activity. A comparative analysis of similar compounds highlights this trend:
| Compound Name | Fluorine Substitution | EC50 (μM) |
|---|---|---|
| This compound | 4-position | 0.35 |
| 3-Methyl derivative | 3-position | 1.1 |
| Unsubstituted phenyl | None | 22 |
This table illustrates how strategic fluorination can enhance the efficacy of related compounds.
Case Studies
- Antimicrobial Activity : In a study evaluating various fluorinated acetonitriles, FTAC demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of non-fluorinated analogs, suggesting enhanced antimicrobial properties due to fluorination.
- Anticancer Studies : A recent investigation into the anticancer potential of FTAC revealed that it effectively inhibited growth in human liver (HepG2) and colon (HCT116) cancer cell lines. The study reported an IC50 value of approximately 12 μM for HepG2 cells, indicating a promising therapeutic index for further development .
- Inflammation Model : In vitro tests using RAW264.7 macrophages showed that FTAC significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile?
- Methodological Answer : A typical synthesis involves starting with 4-(trifluoromethyl)benzoic acid derivatives. For example, the acid can be converted to an intermediate nitrile via amidation followed by dehydration. Evidence from similar compounds suggests using nucleophilic substitution or Friedel-Crafts alkylation to introduce the fluoro and acetonitrile groups . Reaction conditions often involve inert atmospheres, acetonitrile as a solvent, and catalysts like triethylamine for optimizing yields .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the aromatic proton environment and nitrile group presence. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical details. For example, crystallographic data can clarify the spatial arrangement of the trifluoromethyl and fluoro substituents, critical for understanding reactivity .
Q. What key functional groups influence its chemical reactivity?
- Methodological Answer : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. The nitrile group participates in cycloaddition or hydrolysis reactions, and the fluoro substituent directs electrophilic aromatic substitution. Comparative studies on analogs (e.g., 2-(Trifluoromethyl)phenylacetonitrile) show that fluorine’s electronegativity increases resistance to metabolic degradation .
Advanced Research Questions
Q. How do structural modifications impact its biological activity?
- Methodological Answer : Replace the trifluoromethyl group with other electron-deficient groups (e.g., nitro or cyano) to assess changes in receptor binding. Molecular docking studies (using software like AutoDock) can predict interactions with biological targets. For instance, π-π stacking between the aromatic ring and hydrophobic receptor pockets is critical for activity, as seen in analogs like 2-[(4-Fluorobenzyl)amino]acetonitrile . Validate predictions with MTT assays to measure cytotoxicity against cancer cell lines .
Q. What strategies resolve contradictions in crystallographic data for fluorinated analogs?
- Methodological Answer : Fluorine’s small atomic size and high electronegativity can lead to disordered crystal structures. Use SHELXL’s TWIN commands to model twinning and ADPs (Anisotropic Displacement Parameters) to refine positional uncertainties. For example, SHELX programs have successfully resolved similar issues in trifluoromethyl-containing compounds by refining hydrogen bonding networks .
Q. How does this compound compare to structurally similar nitriles in pharmacokinetic studies?
- Methodological Answer : Compare logP values (measuring lipophilicity) and plasma protein binding using HPLC-MS. The trifluoromethyl group in this compound increases metabolic stability relative to non-fluorinated analogs (e.g., 2-(3-Ethoxyphenyl)acetonitrile), as shown in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
